Strontium arsenite
Description
Historical Context of Arsenic and Strontium Compound Studies
Arsenic has a long and complex history, recognized as a poison since antiquity. dartmouth.edujmvh.org Mineral forms of arsenic were known as early as the fourth century BC, and the element itself is generally credited as being discovered by Albertus Magnus around 1250 AD. dartmouth.edumdpi.com Historically, arsenic compounds have been used in various applications, including pigments, agricultural chemicals like insecticides and herbicides, and even in some medicinal treatments until the 20th century. dartmouth.edujmvh.orgnih.govnih.gov The use of arsenic in medicine dates back centuries, with notable examples like Fowler's solution, a potassium arsenite solution used for various ailments in the late 18th century. nih.govresearchgate.net
Strontium, on the other hand, was discovered much later. Adair Crawford recognized a new mineral containing an unknown "earth" (strontia) in samples from Strontian, Scotland, in 1790. rejuvemedical.comwebelements.comrsc.orgnih.gov Thomas Charles Hope further investigated this mineral and proved it contained a new element in 1791, noting its characteristic red flame color. rsc.orgnih.gov Sir Humphry Davy first isolated strontium metal by electrolysis in 1808. rejuvemedical.comwebelements.comrsc.orgnih.gov Strontium occurs naturally in minerals such as celestite (SrSO₄) and strontianite (SrCO₃). rejuvemedical.comrsc.orgnih.gov Historically, strontium compounds have been used in applications like sugar refining and, more recently, in glass for cathode ray tubes to block X-ray emission and in fireworks for their red color. rejuvemedical.comrsc.orgusgs.gov
While the histories of arsenic and strontium research are well-documented individually, the specific historical context surrounding the initial synthesis or study of strontium arsenite is less prominent in general historical accounts of these elements. Its emergence as a distinct compound of interest likely arose within the broader exploration of the chemical reactivity of arsenic in its various oxidation states with alkaline earth metals like strontium.
Academic Significance of this compound in Inorganic Chemistry
This compound, Sr(AsO₂)₂, is formally a salt of strontium and arsenous acid (HAsO₂), where arsenic is in the +3 oxidation state (arsenite). nih.govontosight.ai The study of arsenites is a significant area within inorganic chemistry due to arsenic's ability to exist in multiple oxidation states and form various complex structures with metals. mdpi.comuvm.edu
The academic significance of this compound lies in understanding its synthesis, crystal structure, and chemical properties as a representative of strontium-arsenic-oxygen compounds. Research in this area contributes to the broader knowledge base of inorganic synthesis and the structural chemistry of main group elements and alkaline earth metals. For instance, studies on related strontium arsenate compounds (where arsenic is in the +5 oxidation state) have explored their crystal structures and potential applications in areas like photocatalysis and composite materials, providing insights relevant to the broader family of strontium oxyarsenides. nist.govresearchgate.netijirset.comijltemas.in While direct detailed research findings specifically on the synthesis and crystal structure of this compound (Sr(AsO₂)₂) are not extensively highlighted in the provided search results, the principles and techniques used for synthesizing and characterizing related metal arsenites and arsenates are applicable.
This compound is described as a white powder that is slightly soluble in water. nih.govnoaa.gov Its computed properties include a molecular weight of approximately 301.46 g/mol . nih.gov
While detailed data tables specifically for this compound's synthesis parameters or extensive property characterization were not found, general properties are available:
| Property | Value | Source |
| Physical Description | White powder | CAMEO Chemicals nih.govnoaa.gov |
| Solubility in Water | Slightly soluble | CAMEO Chemicals nih.govnoaa.gov |
| Molecular Formula | As₂O₄Sr (or Sr(AsO₂)₂) | PubChem nih.gov |
| Molecular Weight | 301.46 g/mol (Computed) | PubChem nih.gov |
| CAS Numbers | 91724-16-2, 15195-06-9 | CAMEO Chemicals, ChemIDplus nih.gov |
| UN Number | 1691 (this compound) | CAMEO Chemicals, ERG nih.gov |
| Formal Charge | 0 (Computed) | PubChem nih.gov |
| Complexity | 7.5 (Computed) | PubChem nih.gov |
Note: Interactive data tables are not supported in this format. The data is presented in a standard table.
The study of compounds like this compound contributes to the fundamental understanding of chemical bonding, coordination environments of strontium and arsenic, and the factors influencing solubility and solid-state properties in inorganic systems.
Current Research Gaps and Future Directions in this compound Science
Based on the available information, research specifically focused on this compound appears limited compared to other arsenic or strontium compounds. This suggests several potential research gaps.
One significant gap is the detailed understanding of its synthesis pathways and the ability to control its crystallographic form and particle morphology. While general methods for synthesizing metal arsenites might exist, specific optimized routes for this compound and their influence on its properties are not widely reported in the provided results. Future research could focus on developing controlled synthesis methods to obtain this compound with specific characteristics, such as defined crystal structures or nanoscale forms.
Another gap lies in a comprehensive characterization of its fundamental chemical and physical properties. While basic properties like appearance and solubility are known nih.govnoaa.gov, detailed studies on its thermal stability, spectroscopic properties (beyond basic identification), and reactivity under various conditions are not prominent in the search results. More in-depth characterization is crucial for understanding its behavior and potential interactions in different environments.
Furthermore, exploration of potential academic or technological applications for this compound itself seems limited. While related strontium arsenates are being investigated for applications like photocatalysis researchgate.net, specific uses for this compound are not widely discussed in current research landscapes presented here. Future directions could involve exploring potential applications based on its unique composition, perhaps in areas where the specific coordination environment or oxidation state of arsenic could be leveraged.
Understanding the environmental fate and transformation of this compound, should it be introduced into the environment, also represents a potential research area, although this leans towards environmental science rather than pure inorganic chemistry.
Developing and characterizing controlled synthesis methods.
Conducting comprehensive studies of its fundamental chemical and physical properties.
Exploring potential academic or technological applications based on its specific composition and structure.
These areas would contribute significantly to filling the current research gaps and advancing the academic understanding of this specific inorganic compound.
Properties
CAS No. |
116035-04-2 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Origin of Product |
United States |
Synthetic Methodologies for Strontium Arsenite
Direct Synthesis Approaches
Direct synthesis methods involve reactions where strontium and arsenic-containing precursors are combined to form strontium arsenite directly. These approaches include solid-state reactions, solution-phase precipitation techniques, and hydrothermal or solvothermal routes.
Solid-State Reaction Pathways
Solid-state synthesis typically involves heating solid precursors at high temperatures to facilitate the reaction and formation of the desired compound. While direct solid-state synthesis of this compound (Sr₃(AsO₃)₂) is not explicitly detailed in the search results, related strontium arsenates like Sr₂As₂O₇ have been synthesized via solid-state methods researchgate.net. This often involves combining stoichiometric amounts of strontium-containing compounds (like strontium carbonate or oxide) and arsenic oxides, followed by grinding and heating cycles. For instance, Sr₂As₂O₇ was prepared by a solid-state method researchgate.net.
Solution-Phase Precipitation Techniques
Precipitation methods involve reacting soluble strontium and arsenite precursors in a solvent, leading to the formation and precipitation of insoluble this compound. Research on the precipitation of strontium-bearing compounds, such as strontium-substituted calcium carbonates, highlights the role of arsenate (As(V)) in the precipitation process and the incorporation of strontium into solid structures researchgate.netconicet.gov.ar. While these studies focus on arsenates and carbonates, the principles of controlling pH, concentration, and temperature to induce precipitation are relevant to arsenite synthesis. One study mentions the synthesis of polypyrrole/strontium arsenate [Sr₃(AsO₄)₂] composites by a chemical oxidation method involving the in-situ polymerization of pyrrole (B145914) with strontium arsenate powder ijirset.comijltemas.in. This suggests that strontium arsenate powder, likely produced by a precipitation or other synthesis method, was used as a starting material.
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal and solvothermal methods involve reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These conditions can promote crystallization and the formation of specific solid phases. Research indicates the use of hydrothermal and solvothermal methods for synthesizing various strontium-containing arsenates, such as Sr₂As₂O₇ researchgate.netiau.irnsmsi.ir. For Sr₂As₂O₇, hydrothermal crystal growth reactions have been performed using Sr(NO₃)₂ and As₂O₃ with different stoichiometric ratios researchgate.net. Solvothermal methods have also been employed for Sr₂As₂O₇ using precursors like Sr(NO₃)₂ and As₂O₃ iau.irnsmsi.ir. These methods often involve sealing reactants in a vessel and heating them for a specified duration.
Data from solvothermal synthesis of Sr₂As₂O₇ nanomaterials:
| Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Phase | Reference |
| Sr(NO₃)₂, As₂O₃ | Water | 180 | 48 | Sr₂As₂O₇ | researchgate.net |
| Sr(NO₃)₂, As₂O₃ | Solvothermal | 180 | 24 | Sr₂As₂O₇ | nsmsi.ir |
| Sr(NO₃)₂, As₂O₃, Er₂O₃, Nd₂O₃ | Solvothermal | Not specified | Not specified | Sr₂As₂O₇ (doped) | iau.ir |
Hydrothermal synthesis has also been used to create new Sr-bearing arsenates in systems like SrO–MO–As₂O₅–H₂O (where M is a divalent metal like Mg, Cu, Zn) schweizerbart.de. These studies demonstrate the applicability of hydrothermal methods in synthesizing complex strontium arsenate compounds.
Indirect Formation and Intermediary Pathways
This compound may also form indirectly or exist as an intermediate in certain chemical processes.
Formation as an Intermediate in Reduction Reactions
While the direct formation of this compound as an intermediate in reduction reactions involving strontium is not explicitly detailed, studies on the reduction of arsenic species, particularly arsenate (As(V)) to arsenite (As(III)), by materials like nanoscale zerovalent iron (nZVI) indicate the formation of intermediate arsenic species acs.orgprinceton.edu. These processes involve the breaking of As-O bonds and the potential formation of reduced arsenic species at the material surface or within the structure. The chemical behavior of arsenic in the presence of metal ions like strontium in reducing environments could potentially lead to the transient or localized formation of this compound, although specific research confirming this pathway for this compound was not found.
Mechanochemical Synthesis Investigations
Mechanochemical synthesis involves using mechanical energy, typically through grinding or milling, to induce chemical reactions in solid mixtures. This method has been explored for the synthesis of various strontium compounds, such as strontium britholites and organometallic strontium complexes academie-sciences.frresearchgate.netrsc.org. While the search results did not yield specific studies on the mechanochemical synthesis of this compound, the technique's success in forming other complex strontium materials and even arsenic-containing organometallic compounds rsc.orgrsc.org suggests its potential applicability for this compound synthesis. Mechanochemical methods can offer advantages such as solvent-free reactions and lower reaction temperatures compared to traditional solid-state routes academie-sciences.fr.
Control of Stoichiometry and Phase Purity in this compound Synthesis
Achieving precise stoichiometry and high phase purity is critical in the synthesis of inorganic compounds like this compound to ensure consistent properties and performance. Control over these aspects is typically managed through careful selection and measurement of starting materials, precise control of reaction parameters, and thorough characterization of the reaction products.
In solid-state synthesis methods, using stoichiometric amounts of high-purity precursors is fundamental. For the dry reaction of arsenous oxide with a strontium source, maintaining the correct molar ratio between the reactants is essential to direct the reaction towards the desired this compound stoichiometry (e.g., Sr:As ratio for Sr(AsO2)2 or Sr3(AsO3)2). google.com Deviations from stoichiometry can lead to the formation of impurity phases, such as unreacted starting materials or other strontium-arsenic-oxygen compounds.
Reaction temperature and time are also critical parameters. The rate of reaction and the stability of different potential this compound phases are dependent on temperature. As seen in the reduction of strontium arsenate, the formation of arsenite as an intermediate is temperature-dependent. capes.gov.br Controlling the heating profile can therefore influence the final product. Similarly, in hydrothermal or solvothermal syntheses, temperature and reaction duration play a significant role in determining the crystallinity, particle size, and phase purity of the synthesized material. researchgate.netschweizerbart.deiwaponline.com
Precursor methods, where the constituent elements are mixed at an atomic level in a precursor compound before thermal decomposition, can be beneficial for achieving homogeneous products with the correct stoichiometry at potentially lower temperatures compared to direct solid-state reactions of simple binary compounds. webqc.org While specific precursor methods for this compound were not detailed, this general strategy could be applicable.
Characterization techniques are indispensable for verifying the stoichiometry and phase purity of the synthesized this compound. Powder X-ray diffraction (PXRD) is a primary tool used to identify the crystalline phases present in a sample by comparing the diffraction pattern to known reference patterns. google.comresearchgate.netschweizerbart.deiwaponline.commdpi.comamericanelements.comresearchgate.net Rietveld analysis of PXRD data can provide quantitative information about the relative amounts of different phases and refine crystal structure parameters, helping to assess phase purity and confirm the intended structure. researchgate.netamericanelements.com Other techniques like scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) can provide information on the morphology and elemental composition of the synthesized particles, aiding in the evaluation of homogeneity and stoichiometry. researchgate.netnsmsi.iriwaponline.commdpi.comresearchgate.net
Scale-Up Considerations for Laboratory Synthesis
Scaling up the laboratory synthesis of this compound to larger quantities presents several engineering and chemical challenges. While specific studies on the large-scale production of this compound are not widely reported, general considerations for scaling up the synthesis of inorganic compounds, particularly those involving solid-state or hydrothermal methods, are relevant.
One major challenge is ensuring uniform heat distribution and temperature control throughout a larger reaction volume or mass. In solid-state reactions, inefficient heat transfer can lead to temperature gradients, resulting in incomplete reactions or the formation of undesired byproducts in different parts of the reactor. For exothermic reactions, managing the heat evolved becomes crucial for safety and process control. google.com
Maintaining consistent reaction conditions, such as pressure in hydrothermal or solvothermal processes, becomes more complex in larger reactors. Scaling up hydrothermal synthesis requires larger autoclaves capable of withstanding high pressures and temperatures, and ensuring uniform conditions within these larger vessels can be challenging. iwaponline.com
Downstream processing steps, such as filtration, washing, and drying, can also become more time-consuming and resource-intensive at a larger scale. Separating fine solid products from liquid phases and effectively drying large quantities of material while preventing agglomeration requires appropriate equipment and optimized procedures.
Furthermore, ensuring the consistent quality and purity of the product across different batches is a significant consideration in scaled-up synthesis. Variations in raw material properties, subtle differences in reaction conditions, and challenges in maintaining homogeneity can all contribute to batch-to-batch variability. researchgate.net
Structural Elucidation and Crystallographic Investigations of Strontium Arsenite
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SXRD) is a powerful technique used to determine the detailed atomic structure of crystalline materials. For strontium-containing arsenates, SXRD has been employed to elucidate the arrangements of atoms, including strontium, arsenic, and oxygen. Studies on related strontium metal arsenates, such as SrNi₂(AsO₄)₂·2H₂O (I), Sr₁.₄Fe³⁺₁.₆(AsO₄)₂(OH)₁.₆ (II), and SrFe³⁺(AsO₄)(AsO₃OH) (III), synthesized under mild hydrothermal conditions, have utilized SXRD for their characterization. cambridge.org The structures of these compounds were solved using direct methods. cambridge.org
Determination of Unit Cell Parameters and Space Group
SXRD allows for the precise determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal structure). For the strontium metal arsenate compounds studied, different space groups and crystal systems were identified:
Compound I (SrNi₂(AsO₄)₂·2H₂O) crystallizes in the monoclinic system with space group C2/m, representing a basic structure type found in tsumcorite-group minerals. cambridge.orgcambridge.org
Compound II (Sr₁.₄Fe³⁺₁.₆(AsO₄)₂(OH)₁.₆) is also monoclinic with space group Pm, exhibiting a new intermediate structure. cambridge.orgcambridge.org
Compound III (SrFe³⁺(AsO₄)(AsO₃OH)) is triclinic with space group P1, adopting a new structure type. cambridge.orgcambridge.org
Unit cell parameters for these compounds were determined using software like HKL SCALEPACK. cambridge.org
Here is a table summarizing the crystal data for these strontium metal arsenates:
| Compound | Chemical Formula | Crystal System | Space Group |
| I | SrNi₂(AsO₄)₂·2H₂O | Monoclinic | C2/m |
| II | Sr₁.₄Fe³⁺₁.₆(AsO₄)₂(OH)₁.₆ | Monoclinic | Pm |
| III | SrFe³⁺(AsO₄)(AsO₃OH) | Triclinic | P1 |
Atomic Coordination Environments and Bond Lengths
SXRD provides detailed information about the coordination environment of each atom (the number and arrangement of surrounding atoms) and the distances between bonded atoms (bond lengths). In the studied strontium metal arsenates, the structures consist of slightly distorted MO₆ octahedra (where M is a metal like Ni or Fe) and AsO₄ tetrahedra, linked by Sr²⁺ ions with varying coordination geometries and hydrogen bonds. cambridge.orgcambridge.org
Specific coordination environments and bond lengths observed include:
In compound I, Sr atoms are in SrO₈ polyhedra. cambridge.orgcambridge.org
In compound II, Sr atoms are in SrO₁₁ coordination polyhedra. cambridge.orgcambridge.org
In compound III, Sr atoms are situated in channels within the framework structure. cambridge.orgcambridge.org
Arsenic atoms are typically four-coordinated by oxygen, forming AsO₄ tetrahedra. cambridge.org The average As-O bond lengths in these tetrahedra are around 1.68 Å, with individual bond lengths varying. cambridge.org
For 8-coordinated Sr²⁺ cations, average Sr-O bond distances are approximately 2.65-2.66 Å. cambridge.org
For 11-coordinated Sr²⁺ cations, average Sr-O bond distances are around 2.85-2.86 Å. cambridge.org
These bond lengths are generally consistent with calculated values based on effective ionic radii. cambridge.org
Polyhedral Linkages and Framework Architecture
In the strontium metal arsenates investigated:
Compound I is built from infinite linear edge-sharing NiO₄(OH₂)₂ octahedral chains linked by AsO₄ tetrahedra, SrO₈ polyhedra, and hydrogen bonds. cambridge.orgcambridge.org
Compound II features carminite-like FeO₄(OH)₂ octahedral chains and Edshammar-polyhedral chains (involving SrO₁₁ polyhedra) aligned parallel to the b-axis, connected by AsO₄ tetrahedra, SrO₈ polyhedra, and a hydrogen-bonding network. cambridge.orgcambridge.org
Compound III has a new structure type based on corrugated octahedral-tetrahedral-quadruple chains, which are interconnected by additional AsO₄ tetrahedra to form a heteropolyhedral 3D open framework with Sr atoms in the channels. cambridge.orgcambridge.orggeoscienceworld.org
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and determine lattice parameters from a polycrystalline sample. While single crystal data provides more detailed structural information, PXRD is valuable for characterizing bulk samples and confirming the phase purity of synthesized materials.
PXRD has been used in studies of strontium-containing compounds, including the determination of lattice parameters. uni-augsburg.de It is a standard technique for characterizing crystalline materials, particularly when single crystals of sufficient size or quality are not available. nih.govacs.orgresearchgate.net PXRD patterns provide a unique fingerprint for a crystalline phase, allowing for its identification by comparison with crystallographic databases.
Electron Diffraction for Nanocrystalline Strontium Arsenite Materials
Electron diffraction is a technique that utilizes a beam of electrons to probe the structure of materials. It is particularly well-suited for studying very small crystals or nanocrystalline materials, where traditional single crystal X-ray diffraction may not be feasible. nih.govacs.orgresearchgate.net The interaction of electrons with matter is much stronger than that of X-rays, allowing for diffraction from much smaller sample volumes.
While specific studies on nanocrystalline this compound using electron diffraction were not detailed in the search results, the technique has revolutionized the crystallography of nanocrystalline materials in recent years. nih.govacs.orgresearchgate.net Protocols for 3D electron diffraction have enabled the determination of atomic structures from crystals only tens to hundreds of nanometers in size. nih.govacs.orgresearchgate.netresearchgate.net This suggests that electron diffraction would be a valuable tool for structural investigations if nanocrystalline forms of this compound were synthesized or found.
Microstructural Analysis via Electron Microscopy (SEM, TEM)
Studies on strontium arsenate compounds, which are structurally related to this compound, have utilized SEM to characterize surface morphologies and crystallite sizes. For instance, SEM analyses of Sr₅(AsO₄)₃Cl showed homogeneous surfaces with crystallite sizes ranging from 23 to 37 nm researchgate.net. Another study investigating strontium fluorarsenate (Sr₅(AsO₄)₃F) optical ceramics employed SEM to confirm that the powders had similar particle sizes, approximately 100–200 nm researchgate.net. SEM images of these powders exhibited an isomorphic single-phase structure researchgate.net.
In the context of composite materials incorporating strontium arsenate, SEM has been used to observe the dispersion and morphology of strontium arsenate particles within a polymer matrix. In polypyrrole/strontium arsenate [Sr₃(AsO₄)₂] composites, SEM micrographs revealed that the Sr₃(AsO₄)₂ particles were embedded within the polypyrrole chain, forming multiple phases ijirset.comijltemas.in. The SEM analysis indicated a semi-crystalline nature for Sr₃(AsO₄)₂ ijirset.comijltemas.in. Particle sizes were also reported, with strontium arsenate particles in a composite showing an increased size of 227.84 nm compared to pure polypyrrole particles (162.21 nm and 176.37 nm) ijirset.comijltemas.in.
While direct studies specifically on the microstructural analysis of this compound (As³⁺) using TEM were not extensively found in the search results, TEM is a standard technique for detailed structural investigations at high resolution researchgate.net. Research on other strontium-containing compounds and arsenate minerals demonstrates the capability of TEM in elucidating crystal structures, identifying different phases, and analyzing nanoscale features geoscienceworld.orgucd.ie. For example, TEM has been used in conjunction with other techniques to understand the structural features of arsenic-containing minerals ucd.ie. The combination of SEM and TEM is often employed to obtain a comprehensive understanding of both surface morphology and internal microstructure researchgate.net.
The application of SEM and TEM to this compound would likely provide crucial information regarding its particle shape (e.g., spherical, rod-like, irregular), size distribution, aggregation behavior, and the presence of any distinct crystallographic facets or defects. Such microstructural characteristics are fundamental to understanding the material's properties and performance in various potential applications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the spectroscopic characterization of this compound strictly following the provided outline, as the necessary data for this specific compound were not found.
The search results provided information on:
Spectroscopic characterization (FTIR, Raman, XRD) of strontium arsenates like Sr₃(AsO₄)₂ and Sr₀.₅Zr₂(AsO₄)₃. ijirset.comcambridge.org
Vibrational spectra (IR, Raman) of other strontium-containing arsenates such as Sr₅(As₂O₇)₂(AsO₃OH) and struvite-type magnesium rubidium arsenate hexahydrate. researchgate.netmjcce.org.mk
FTIR analysis of composites containing strontium arsenate. ijirset.comresearchgate.net
Use of FTIR and other techniques to characterize materials used for the adsorption of arsenic(III) or arsenate, where strontium or strontium-titanium composites are involved, but the arsenic is adsorbed onto the material rather than being part of a this compound compound. nih.govijesd.org
UV-Vis spectroscopy in the context of analyzing arsenic in aqueous solutions or studying strontium interactions with organic matter, not specifically for the electronic transitions of this compound. mdpi.comresearchgate.nettsijournals.comsszp.eu
X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for determining arsenic oxidation states (As(III) and As(V)) in various materials, including mine tailings and adsorption studies, often using arsenite standards like arsenolite (As₂O₃), but not providing XANES data for a this compound compound. acs.orggeoscienceworld.orgxrayabsorption.orgarizona.eduacs.orguu.nl
XAS studies focusing on the coordination environment of strontium in different materials. nih.gov
Discussions on electronic band structure and band gap in other strontium-containing compounds like strontium hydride and strontium titanate, which are not this compound. mdpi.comdtic.milresearchgate.netpsi.chucl.ac.uk
Without specific research findings and data tables pertaining to the spectroscopic analysis of this compound as a distinct chemical compound, generating the requested article based strictly on the provided outline and content requirements is not feasible with the current information.
Spectroscopic Characterization of Strontium Arsenite
Electronic Spectroscopy
X-ray Absorption Spectroscopy (XAS)
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique used to probe the local atomic environment around a specific element in a material. By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge of a target element, EXAFS can provide detailed information about the types of neighboring atoms, their distances from the central atom, and their coordination numbers. This technique is particularly valuable for characterizing the short-range structure in both crystalline and amorphous solids.
For Strontium arsenite (As₂O₄Sr), EXAFS could be applied to both the Strontium (Sr) K-edge and the Arsenic (As) K-edge. At the Sr K-edge, EXAFS would provide information about the local coordination environment of the strontium ions, including the Sr-O bond distances and the number of oxygen atoms coordinating to strontium. Studies on strontium in other inorganic matrices, such as strontium substituted in calcite or aragonite, have utilized Sr K-edge EXAFS to determine Sr-O bond distances and coordination numbers, revealing insights into local structural distortions caused by the presence of strontium researchgate.net. Similarly, EXAFS analysis of strontium in hydrated compounds and solutions has characterized Sr-O coordination shells nih.govnih.gov.
At the As K-edge, EXAFS would provide information about the local coordination environment of the arsenic atoms. Given the likely arsenite form (AsO₂⁻), arsenic is expected to be in a trivalent oxidation state (As(III)) and coordinated primarily by oxygen atoms, typically in a pyramidal arrangement. EXAFS studies on arsenite in other systems, such as arsenite adsorbed on mineral surfaces or incorporated into other compounds, have determined As-O bond distances and coordination numbers, confirming the local structure around arsenic acs.orgacs.orgprinceton.edu. For this compound, As K-edge EXAFS could experimentally verify the As-O coordination and bond lengths within the arsenite anion and potentially reveal interactions with strontium ions in the extended structure.
While EXAFS is a suitable technique for investigating the local structure of this compound, specific published research detailing EXAFS measurements and analysis for this particular compound (As₂O₄Sr) were not found in the conducted literature search. Research findings on the EXAFS of strontium and arsenic in other compounds demonstrate the type of structural information that could be obtained if such studies were performed on this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. By irradiating the sample surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present in the top few nanometers of the surface and determine their chemical states based on characteristic binding energy shifts nottingham.ac.ukxpslibrary.com.
For this compound (As₂O₄Sr), XPS analysis would provide valuable information about the elemental composition of the surface, confirming the presence of Strontium, Arsenic, and Oxygen. Furthermore, high-resolution XPS scans of the core levels of these elements (e.g., Sr 3d, As 3d or 2p, O 1s) would provide insights into their chemical states.
The binding energy of the Sr 3d core level is characteristic of the chemical environment of strontium. XPS studies on strontium in various compounds, such as strontium oxides or strontium-containing perovskites, show distinct Sr 3d binding energies depending on the strontium's chemical state and coordination epj-conferences.orgxpsdatabase.net. For this compound, XPS could help determine the formal oxidation state of strontium and how it is bonded within the compound.
Similarly, the binding energy and peak shape of the As core levels (e.g., As 3d or As 2p) are highly sensitive to the chemical state of arsenic. Arsenic can exist in various oxidation states, including As(III) and As(V), which have characteristic binding energy ranges in XPS spectra xpslibrary.com. For this compound, which contains the arsenite anion (AsO₂⁻), XPS would be crucial for confirming the presence of arsenic in the +3 oxidation state.
The O 1s spectrum can also provide information about the different chemical environments of oxygen atoms in the compound, such as oxygen bonded to strontium or oxygen bonded to arsenic.
XPS is a standard technique for surface analysis and chemical state determination, and its principles are directly applicable to the study of this compound. However, specific XPS spectra or detailed analyses for this compound (As₂O₄Sr) were not found in the conducted literature search. General XPS databases contain reference spectra for strontium and arsenic in various forms, which could potentially be used for comparison nist.govbris.ac.ukxpsdatabase.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for relevant nuclei)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local electronic and structural environment of specific atomic nuclei with a non-zero nuclear spin. For this compound (As₂O₄Sr), the relevant NMR-active nuclei could include Strontium-87 (⁸⁷Sr) and Arsenic-75 (⁷⁵As).
Both ⁸⁷Sr and ⁷⁵As are quadrupolar nuclei, meaning they have a nuclear spin greater than 1/2 and possess a nuclear electric quadrupole moment. Studying quadrupolar nuclei in solid-state NMR can be challenging due to the interaction of the quadrupole moment with local electric field gradients, which can lead to broadened and complex spectra. However, advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS) and the use of high magnetic fields, can help to resolve these challenges and provide detailed structural information ualberta.capascal-man.com.
⁸⁷Sr NMR can provide information about the coordination environment and symmetry around the strontium sites in the solid structure. The quadrupole coupling constant and asymmetry parameter derived from ⁸⁷Sr NMR spectra are sensitive to distortions from cubic symmetry. Studies have successfully applied ⁸⁷Sr NMR to characterize strontium in various solid materials, including minerals and perovskites ualberta.capascal-man.com.
⁷⁵As NMR can provide information about the local environment of the arsenic atoms, including their coordination and bonding. For arsenite (As(III)), ⁷⁵As NMR could potentially distinguish between different structural motifs or coordination environments of the AsO₂⁻ units within the this compound lattice. ⁷⁵As NMR has been used to study arsenic in other solid compounds ualberta.ca.
While ⁸⁷Sr and ⁷⁵As are NMR-active and NMR spectroscopy is a powerful tool for structural characterization in solids, specific experimental NMR data or detailed studies on this compound (As₂O₄Sr) were not found in the conducted literature search. The application of solid-state NMR to this compound would require specialized techniques for quadrupolar nuclei.
Advanced Spectroscopic Techniques for Surface and Interface Analysis
Beyond standard XPS, several advanced spectroscopic techniques can provide more detailed information about the surface and interface properties of materials. These techniques are particularly useful for analyzing the outermost atomic layers and understanding surface reactivity, composition variations, and the structure of interfaces.
Techniques such as Angle-Resolved XPS (ARXPS) can provide non-destructive depth profiling information by varying the angle of the emitted photoelectrons, allowing for the characterization of compositional variations near the surface researchgate.net. This could be useful for studying potential surface segregation or the formation of surface layers on this compound.
Other advanced techniques like Auger Electron Spectroscopy (AES) are also highly surface-sensitive and can be used for elemental analysis of surfaces, often providing higher spatial resolution than traditional XPS kuleuven.be. Scanning Auger Microscopy (SAM) can generate elemental maps of the surface.
Techniques that combine spectroscopy with microscopy, such as Photoemission Electron Microscopy (PEEM), can provide spatially resolved chemical state information from surfaces.
Theoretical and Computational Studies of Strontium Arsenite
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational materials science, enabling the prediction of a material's electronic and structural properties from first principles. However, specific DFT studies on strontium arsenite are conspicuously absent from the scientific literature.
Prediction of Ground State Crystal Structure and Lattice Parameters
A fundamental step in characterizing any crystalline material is determining its ground state structure and lattice parameters. Computational methods, particularly those combined with evolutionary algorithms or other structure prediction techniques, can explore the potential energy surface to identify the most stable crystal configurations. For this compound, no such predictive studies have been published. Consequently, theoretical data on its crystal system, space group, and lattice constants (a, b, c, α, β, γ) are not available. Future research in this area would be foundational for any further computational analysis.
Electronic Band Structure and Density of States Analysis
The electronic band structure and Density of States (DOS) are critical for understanding a material's electrical and optical properties, such as whether it behaves as an insulator, semiconductor, or metal, and the nature of its band gap. While DFT is routinely used for these calculations for a wide array of materials, the band structure and DOS for this compound have not been reported. Theoretical calculations would elucidate the nature of the valence and conduction bands, identifying the contributions of strontium, arsenic, and oxygen orbitals to the electronic states.
Investigation of Bonding Characteristics and Charge Distribution
Analysis of the electron density, through methods like the Bader charge analysis or electron localization function (ELF), can provide deep insights into the nature of chemical bonds (ionic vs. covalent) and the distribution of charge among the atoms. For this compound, no computational studies have been published that detail the bonding between strontium, arsenic, and oxygen, or the partial charges on each atom.
Molecular Dynamics Simulations for Structural Stability and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-evolution of atomic positions, providing information on the structural stability of a compound at different temperatures and pressures, as well as its dynamic properties. There are currently no published MD simulation studies focused on the lattice dynamics or thermal stability of solid this compound. Such simulations could predict its melting point, structural phase transitions, and the vibrational modes of its crystal lattice.
Thermodynamic Modeling of Phase Stability and Equilibria (e.g., Sr-As-O system)
Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) method in conjunction with first-principles energy calculations, is essential for constructing phase diagrams. A phase diagram for the strontium-arsenic-oxygen (Sr-As-O) system would be invaluable for understanding the stability of this compound relative to other possible phases (e.g., strontium arsenate, strontium oxide, arsenic oxides) under various conditions of temperature and oxygen partial pressure. However, a comprehensive thermodynamic assessment and the resulting phase diagram for the Sr-As-O system are not available in the literature.
Prediction of Spectroscopic Signatures (e.g., IR, Raman, XANES)
Computational methods can predict various spectroscopic signatures, which are crucial for identifying and characterizing materials experimentally.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of phonon modes at the center of the Brillouin zone can predict the characteristic vibrational frequencies that would appear in IR and Raman spectra.
X-ray Absorption Near-Edge Structure (XANES): XANES spectra provide information about the oxidation state and local coordination environment of an element. Theoretical simulations can predict the shape and features of the As K-edge or Sr L-edge XANES spectra.
For this compound, no published studies present predicted IR, Raman, or XANES spectra. Theoretical predictions would be highly beneficial for guiding and interpreting future experimental characterization of this compound.
Chemical Reactivity and Transformation Mechanisms of Strontium Arsenite
Redox Behavior and Mechanisms of Oxidation/Reduction
Strontium arsenite's reactivity profile indicates that redox transformations can occur despite its generally weak redox character. nih.gov The behavior of arsenic in compounds is closely linked to its oxidation state, with arsenite typically referring to the trivalent state (As(III)). Arsenic can exist in various oxidation states in the environment, including As(V), As(III), As(0), and As(-III), and interconversion between these states is common in environmental and biological systems. americanelements.com Arsenite (As(III)) is the predominant form of arsenic in reduced waters, while arsenate (As(V)) is more common in oxic waters. epa.gov The oxidation state of arsenic significantly influences its mobility and toxicity. americanelements.com
Interaction with Oxidizing Agents
This compound is incompatible with strong oxidizing agents, such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine. nih.gov This incompatibility suggests that this compound can be oxidized by these substances. Generally, arsenite (As(III)) can be oxidized to arsenate (As(V)). americanelements.comepa.gov For instance, the oxidation of arsenite to arsenate can be achieved using oxidizing agents like peroxymonosulfate. While the specific mechanisms for the oxidation of solid this compound by these agents are not detailed in the provided sources, the known reactivity of arsenite compounds with oxidizers implies that such reactions would lead to the conversion of As(III) within the this compound to a higher oxidation state, likely As(V).
Interaction with Reducing Agents (e.g., carbon at high temperatures, yielding Sr₃As₂)
While the direct reduction of this compound to strontium arsenide (Sr₃As₂) with carbon at high temperatures is not explicitly detailed in the search results, the preparation of strontium arsenide (Sr₃As₂) can be achieved by the reduction of strontium arsenate (Sr₃(AsO₄)₂) using carbon at high temperatures, specifically 1500 to 1600 °C. Interestingly, if strontium arsenate is heated slowly with carbon, reduction begins at approximately 800 °C, yielding the arsenite first, followed by the loss of arsenic and the formation of strontium oxide. This suggests that this compound can be an intermediate in the high-temperature carbothermic reduction of strontium arsenate to strontium arsenide. Strontium arsenide (Sr₃As₂) itself is characterized as a powerful reducing agent.
Solubility and Dissolution Kinetics in Aqueous Systems
This compound is described as being slightly soluble in water. nih.gov This limited solubility influences its behavior and potential mobility in aqueous environments. While the solubility of strontium arsenate (Sr₃(AsO₄)₂) has been studied, including its solubility product constant (Ksp) and dissolution behavior at different pH values, specific detailed research findings or data tables on the dissolution kinetics of this compound in aqueous systems were not found in the provided search results. Studies on the dissolution kinetics of other strontium-containing minerals like strontianite (SrCO₃) highlight the importance of factors such as pH and the partial pressure of carbon dioxide on dissolution rates, which are often controlled by reactions at the mineral surface. However, these findings are not directly transferable to this compound without specific experimental data.
Solid-State Reactivity with Other Inorganic Compounds
This compound is classified as a basic salt and is incompatible with strong acids. nih.govnih.gov This incompatibility suggests that solid-state reactions can occur when this compound comes into contact with strong inorganic acids, likely leading to decomposition or the formation of corresponding strontium salts and arsenic acid species depending on the reaction conditions. Beyond this incompatibility with strong acids, detailed information on the solid-state reactivity of this compound with other specific inorganic compounds was not extensively available in the provided search results. Solid-state reactions are employed in the synthesis of other strontium-arsenic compounds, such as strontium arsenide and strontium-calcium hydroxylapatite containing arsenate, but these processes describe the formation of those compounds rather than the solid-state reactions of pre-synthesized this compound.
Advanced Material Applications and Functional Exploration of Strontium Arsenite
Optoelectronic Materials Research
Research into the optoelectronic properties of Strontium arsenite specifically appears limited in the consulted literature.
Luminescent Properties and Phosphor Development (e.g., in special luminescent paints)
This compound is identified as a white powder that has been used in special luminescent paints. nj.gov
Semiconductor Potential and Related Electronic Applications
Specific research findings detailing the semiconductor potential or related electronic applications of this compound were not found in the consulted sources. While related compounds like Strontium arsenide (Sr₃As₂) have been investigated for semiconductor and optoelectronic devices, this information does not pertain to this compound. ontosight.aiamericanelements.com
Catalytic Properties and Mechanisms in Inorganic Transformations
Specific research findings regarding the catalytic properties and mechanisms of this compound in inorganic transformations were not found in the consulted sources. While Strontium arsenate (Sr₃(AsO₄)₂) has been explored as a heterogeneous nanocatalyst in certain organic synthesis reactions, this application is specific to the arsenate compound and not this compound. nsmsi.ir
Analytical Methodologies for Strontium Arsenite Detection and Quantification
Spectrophotometric and Colorimetric Techniques
Spectrophotometric and colorimetric methods are foundational analytical techniques that rely on the interaction of light with a colored compound. For strontium arsenite, separate methods are typically employed for the quantification of strontium and arsenite ions.
For the determination of strontium, reagents such as Arsenazo III and Sulfonazo III form colored complexes with alkaline-earth metals. nih.govoregonstate.edu The reaction with Arsenazo III, for instance, produces a complex that can be measured spectrophotometrically, with a molar absorptivity of 4.00 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm. nih.gov To enhance selectivity, especially in the presence of other ions like calcium or barium, masking agents and careful pH control are essential. nih.gov
For arsenite, a common spectrophotometric method is the "molybdenum blue" method. In this procedure, arsenate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a heteropoly acid, which is then reduced to form a intensely colored molybdenum blue complex. To measure arsenite, it must first be oxidized to arsenate. Alternatively, methods have been developed for the direct or indirect determination of arsenite. scispace.com Another approach involves the color bleaching of dyes like methylene (B1212753) blue, where the decrease in color intensity upon reaction with arsine gas (generated from arsenite) is proportional to the arsenic concentration. instras.com
| Analyte | Reagent/Method | Wavelength (λmax) | Limit of Detection (LOD) | Reference |
| Strontium (Sr²⁺) | Arsenazo III | 650 nm | - | nih.gov |
| Strontium (Sr²⁺) | Sulfonazo III | 640 nm | - | oregonstate.edu |
| Arsenic (As) | Molybdenum Blue | 902 nm | 0.352 mg/L | researchgate.net |
| Arsenic (As) | Methylene Blue Bleaching | 660 nm | 0.03 ppm | instras.com |
| Arsenic (As) | Leucomalachite Green | 617 nm | 0.139 mg/L | researchgate.net |
Chromatographic Separation Techniques (e.g., HPLC) coupled with Mass Spectrometry (MS) for Speciation
The toxicity of arsenic is highly dependent on its chemical form, with inorganic arsenite [As(III)] being significantly more toxic than arsenate [As(V)] and organic arsenic species. nih.govthermofisher.comnews-medical.net Therefore, analytical methods that can separate and quantify these different species are essential. Hyphenated techniques, which couple a separation method with a sensitive detector, are the most powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common separation techniques used for arsenic speciation. thermofisher.comresearchgate.net These methods separate the different arsenic compounds based on their interactions with a stationary phase in a column. nih.gov
Anion-exchange chromatography is widely used to separate negatively charged arsenic species like arsenite (as AsO₃³⁻) and arsenate (as AsO₄³⁻). oup.comnih.gov
Cation-exchange chromatography is used for positively charged organoarsenic compounds. rsc.org
The separated species eluting from the chromatography column are then detected by a highly sensitive element-specific detector, most commonly ICP-MS . The combination of HPLC or IC with ICP-MS (HPLC-ICP-MS or IC-ICP-MS) is considered the state-of-the-art method for arsenic speciation analysis due to its exceptional sensitivity and accuracy. nih.govthermofisher.comnih.gov This setup allows for the precise quantification of arsenite, arsenate, and various organic arsenic species in a single analysis. nih.gov
| Technique | Column Type | Arsenic Species Separated | Detection Limit Range | Reference |
| HPLC-ICP-MS | Anion-Exchange | As(III), As(V), MMA, DMA | 0.01–0.35 ng/L | nih.gov |
| IC-ICP/MS | Anion-Exchange | As(III), As(V) | - | news-medical.net |
As(III): arsenite, As(V): arsenate, MMA: monomethylarsonic acid, DMA: dimethylarsinic acid
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods offer an attractive alternative for arsenic detection due to their potential for portability, low cost, and high sensitivity, particularly for arsenite. acs.orgnih.gov These techniques measure the electrical response (current or potential) resulting from a redox reaction of the analyte at an electrode surface.
Anodic Stripping Voltammetry (ASV) is the most popular electrochemical technique for arsenic detection. acs.org It involves a two-step process: first, arsenic is preconcentrated (deposited) onto the working electrode at a negative potential. Then, the potential is scanned in the positive direction, which strips the deposited arsenic back into the solution, generating a current peak whose magnitude is proportional to the arsenic concentration. Square-wave anodic stripping voltammetry (SWASV) is a variation that enhances sensitivity. nih.gov
The performance of these sensors can be significantly improved by modifying the electrode surface with nanomaterials, such as gold nanoparticles or silica (B1680970) nanoparticles. acs.orgmdpi.comresearchgate.net These modifications increase the electrode's surface area and catalytic activity, leading to lower detection limits. While highly sensitive to As(III), these methods can be susceptible to interference from other ions, such as copper (Cu²⁺), which can co-deposit on the electrode. mdpi.com
| Method | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
| LSASV | Silica Nanoparticles/SPCE | 5 to 30 µg/L | 6.2 µg/L | mdpi.comresearchgate.net |
| SWV | Gold Nanoparticle/GCE | Up to 15 ppb | 0.25 ppb | acs.org |
| SWASV | Nanoporous Gold Microelectrode | - | 0.62 ppb | nih.gov |
| SWASV | Fe₃O₄ Microspheres/SPCE | 16–56 ppb | 0.015 ppb (theoretical) | acs.org |
LSASV: Linear Sweep Anodic Stripping Voltammetry, SWV: Square Wave Voltammetry, SWASV: Square Wave Anodic Stripping Voltammetry, SPCE: Screen-Printed Carbon Electrode, GCE: Glassy Carbon Electrode
In-situ and Operando Analytical Approaches
In-situ and operando analytical approaches aim to analyze samples in their natural environment or while a process is occurring, without the need for sample extraction and preparation. While well-established methods for the direct in-situ analysis of solid this compound are not widely documented, the principles can be applied to monitoring its components, particularly arsenite, in aqueous systems.
The development of portable and robust electrochemical sensors is a key step towards in-situ monitoring of arsenite in water sources. mdpi.comresearchgate.net These devices can provide rapid, on-site measurements, which is crucial for assessing water quality in real-time. nih.gov
Spectroscopic techniques could also be adapted for in-situ studies. For example, specific probes could be developed for fiber-optic spectrophotometry to monitor changes in arsenite concentration directly in a reactor or natural water body. Research into the formation and transformation of arsenic species, such as the reaction of arsenite with sulfide (B99878) to form thioarsenic compounds, often relies on laboratory-based studies that simulate natural conditions to understand these processes. researchgate.net These studies provide insights into the behavior of arsenite in complex environments and are fundamental to developing effective in-situ monitoring strategies. The primary challenge remains achieving the required sensitivity and selectivity directly in a complex environmental matrix.
Environmental Geochemistry and Transport Phenomena of Strontium Arsenite Excluding Toxicity
Geochemical Cycling of Arsenic in Strontium-Rich Environments
The geochemical cycling of arsenic in environments rich in strontium is dictated by the interplay of geological sources, hydrogeochemical conditions, and microbial activity. Both elements are naturally present in the Earth's crust and can be released into groundwater and soils through the weathering of rocks and minerals. ca.gov Strontium is often associated with carbonate and sulfate (B86663) minerals, while arsenic is commonly found in sulfide (B99878) minerals and iron oxides. researchgate.netacs.org
The co-occurrence of elevated arsenic and strontium in groundwater is not uncommon, particularly in certain geological settings like sedimentary basins and areas with geothermal activity. researchgate.net Their concentrations can vary widely depending on the local geology and hydrogeology. For instance, in some aquifer systems, high strontium concentrations are linked to the dissolution of minerals like celestite (SrSO₄) and strontianite (SrCO₃), while high arsenic levels often result from the reductive dissolution of iron oxyhydroxides that have adsorbed arsenic. The presence of both in the same groundwater system suggests a complex interplay of different geochemical processes.
Below is a table summarizing typical concentration ranges of arsenic and strontium in various environmental compartments.
| Environmental Compartment | Arsenic Concentration Range | Strontium Concentration Range |
| Groundwater | < 1 µg/L to > 5000 µg/L nih.gov | 10 µg/L to > 10,000 µg/L |
| Soils (uncontaminated) | 1 to 40 mg/kg clu-in.org | 50 to 1000 mg/kg |
| River Sediments | 5 to 3000 mg/kg clu-in.org | 20 to 600 mg/kg |
This table presents generalized data compiled from various sources and actual concentrations can vary significantly based on location and specific environmental conditions.
Transformation Pathways in Natural and Engineered Systems
The transport and fate of strontium arsenite are fundamentally governed by the transformation pathways of the arsenite ion, as strontium is generally more stable and less reactive in the environment.
Arsenite Transformations: Arsenite (As(III)) is one of the primary inorganic forms of arsenic in the environment, particularly under reducing (anoxic) conditions. ca.gov It is known to be more mobile and toxic than its oxidized form, arsenate (As(V)). The key transformation pathways for arsenite include:
Oxidation: Arsenite can be oxidized to arsenate through both abiotic and biotic processes. Abiotic oxidation can be facilitated by manganese oxides and, to a lesser extent, iron oxides. nih.gov Microbial oxidation, however, is often a much faster process, with many bacterial species capable of using arsenite as an electron donor for energy. frontiersin.orgoup.comnih.gov The rate of microbial oxidation can be significantly higher than abiotic rates. oup.com
Reduction: Under more strongly reducing conditions, arsenate can be reduced back to arsenite by microbial activity.
Methylation: Microorganisms can also methylate inorganic arsenic species to form organic arsenic compounds, which can be volatile.
Strontium Transformations: Strontium primarily exists in the environment as the stable Sr²⁺ ion. Its mobility is largely controlled by dissolution and precipitation reactions and by ion exchange processes. clu-in.org Unlike arsenic, it does not undergo redox transformations under typical environmental conditions.
The presence of strontium is unlikely to directly influence the redox transformation of arsenite. However, the geochemical conditions that favor high strontium mobility, such as the dissolution of carbonate minerals, might also influence the pH and alkalinity of the water, which in turn can affect arsenic speciation and the rates of its transformation.
Sorption and Desorption Behavior on Environmental Interfaces
The mobility of both arsenite and strontium in the subsurface is significantly influenced by their interaction with mineral surfaces.
Arsenite Sorption: Arsenite sorption is highly dependent on the type of mineral surface and the pH of the surrounding water. Iron oxides and oxyhydroxides (e.g., goethite, ferrihydrite) are major sinks for arsenite in soils and sediments. nm.govusda.gov Arsenite also adsorbs to clay minerals and organic matter. usda.govresearchgate.net The sorption of arsenite generally shows a strong pH dependence, often with a peak in the neutral to slightly alkaline pH range.
Strontium Sorption: Strontium, as a divalent cation, primarily sorbs to negatively charged surfaces of clay minerals through ion exchange. usgs.govkoreascholar.com The amount of strontium sorbed is influenced by the cation exchange capacity of the soil or sediment and the concentration of competing cations like Ca²⁺ and Mg²⁺. koreascholar.comusgs.gov Strontium sorption generally increases with increasing pH.
In a system containing both strontium and arsenite, their sorption behaviors are largely independent due to their different chemical natures (cation vs. oxyanion). However, they may compete for sorption sites on complex surfaces like organic matter, which can possess both positive and negative charges.
The following table provides a comparative overview of the distribution coefficients (Kd) for arsenite and strontium on common environmental materials, illustrating their relative affinities for these surfaces.
| Sorbent Material | Contaminant | Distribution Coefficient (Kd) Range (L/kg) | Conditions |
| Iron Oxides (Goethite) | Arsenite | 10 - 1000 nm.gov | pH dependent |
| Clay Minerals (Illite) | Arsenite | 1 - 100 usda.gov | pH dependent |
| Clay Minerals (Kaolinite) | Strontium | 10 - 500 usgs.govkoreascholar.com | Dependent on competing cations |
| Clay Minerals (Montmorillonite) | Strontium | 100 - >1000 usgs.govkoreascholar.com | Dependent on competing cations |
This table provides approximate ranges for Kd values, which can vary significantly with changes in pH, ionic strength, and the concentration of the sorbate (B1223678) and competing ions.
Mineralogical Interactions and Co-precipitation Phenomena
The long-term fate of strontium and arsenite in the environment can be controlled by their incorporation into the crystal structures of newly forming minerals.
Arsenite Co-precipitation: Arsenite is known to co-precipitate with iron sulfides under reducing, sulfate-rich conditions. It can also be incorporated into the structure of calcite (CaCO₃), particularly in environments where calcite is actively precipitating. arxiv.org Studies have shown that arsenite can form a solid solution with calcite, effectively being sequestered from the aqueous phase. arxiv.org
Strontium Co-precipitation: Strontium readily co-precipitates with calcium carbonate minerals like calcite and aragonite, substituting for calcium in the crystal lattice. researchgate.netacs.orgjst.go.jp The extent of strontium incorporation into calcite is influenced by the Sr/Ca ratio in the solution and the precipitation rate. alquds.edu Strontium can also form its own carbonate mineral, strontianite (SrCO₃), if its concentration is sufficiently high.
Given that both strontium and arsenite can be incorporated into calcite, it is plausible that in a calcium-rich environment where both are present, they could be co-sequestered in precipitating calcite. The presence of high concentrations of strontium might influence the polymorph of calcium carbonate that forms (favoring aragonite over calcite), which could in turn affect the efficiency of arsenite incorporation. jst.go.jp
Role in Biogeochemical Processes (excluding biological effects)
Microorganisms play a critical role in the environmental cycling of arsenic, and while their direct interaction with strontium is less pronounced, their metabolic activities can indirectly influence strontium's fate.
Microbial Influence on Arsenic Cycling: Microorganisms are the primary drivers of arsenic speciation in the environment. nih.gov
Arsenite Oxidation: Many bacteria can oxidize arsenite to arsenate, often as a detoxification mechanism or, in some cases, to gain energy for growth. frontiersin.orgasm.orgnih.gov This process can significantly decrease arsenic mobility as arsenate tends to sorb more strongly to mineral surfaces under many conditions.
Arsenate Reduction: Other microbes can use arsenate as a terminal electron acceptor for respiration in anoxic environments, reducing it to arsenite. This process can lead to the mobilization of arsenic.
Methylation: Microbial methylation can transform inorganic arsenic into organic forms that may be more or less mobile and can be volatilized, removing arsenic from the soil or water.
Indirect Microbial Influence on Strontium: While strontium is not directly involved in microbial redox processes in the same way as arsenic, microbial activities can alter the geochemical environment in ways that affect strontium's mobility. For example, microbially induced calcite precipitation, a process where bacterial metabolism drives an increase in pH and carbonate alkalinity, can lead to the co-precipitation of strontium with calcite. acs.org This can be an effective mechanism for the immobilization of strontium in the subsurface.
In environments where both strontium and arsenite are present, the complex interplay of these microbial processes will ultimately determine the speciation, mobility, and fate of both elements.
Future Research Directions and Emerging Paradigms in Strontium Arsenite Science
Exploration of Novel Synthesis Methods for Controlled Nanostructure
Future research should focus on developing novel synthesis methods to achieve precise control over the nanostructure of strontium arsenite. Current synthesis approaches for related arsenites and arsenates often involve techniques like hydrothermal synthesis or solid-state reactions, which can yield materials with varying morphologies and particle sizes. researchgate.netgeoscienceworld.orgresearchgate.net Exploring templating methods, surfactant-assisted synthesis, or controlled precipitation techniques could enable the production of this compound nanoparticles, nanowires, or thin films with tailored dimensions and surface properties. Such control is crucial for investigating size-dependent properties and potential applications in advanced materials. Research into mild hydrothermal conditions has shown promise for synthesizing other strontium-containing arsenates with controlled crystal structures. geoscienceworld.orgresearchgate.netcambridge.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The application of advanced spectroscopic techniques is essential for gaining a deeper understanding of the formation mechanisms and transformations of this compound in real-time. Techniques such as in situ Raman spectroscopy, attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy, and X-ray absorption spectroscopy (XAS) could provide valuable insights into reaction pathways, intermediate species, and the evolution of chemical bonding during synthesis or under different environmental conditions. researchgate.netcambridge.orgacs.org Real-time monitoring would allow for optimization of synthesis parameters and a better understanding of the compound's behavior in complex systems. While studies on arsenite binding to organic matter have utilized techniques like XAS and EPR spectroscopy to understand interactions, applying such methods directly to this compound synthesis is a future avenue. acs.org
High-Throughput Computational Screening for New Derivatives
High-throughput computational screening can play a significant role in predicting and identifying new this compound derivatives or related compounds with potentially desirable properties. Density Functional Theory (DFT) calculations and molecular dynamics simulations can be employed to explore structural stability, electronic band structure, vibrational properties, and reactivity of hypothetical this compound compositions or structures doped with other elements. researchgate.netiaea.org This computational approach can guide experimental synthesis efforts by identifying promising candidates and predicting their properties before extensive laboratory work. While computational studies exist for other strontium-containing compounds like strontium-iron-arsenide superconductors or interactions of strontium nitrate (B79036) with clay, applying these methods to this compound itself is a future direction. researchgate.netiaea.org
Interdisciplinary Research with Materials Science and Geochemistry
Interdisciplinary research involving materials science and geochemistry is vital for understanding the potential environmental fate and broader applications of this compound. Collaboration with materials scientists could explore its incorporation into composite materials or its use in specific technological applications, although specific uses for this compound are not widely documented. Geochemical studies are necessary to investigate its solubility, mobility, and interactions with natural organic matter and minerals in various environmental settings. acs.orgmdpi.commdpi.com Understanding these interactions is critical for assessing any potential environmental impact and for developing strategies for remediation if necessary. Research on the behavior of strontium and arsenic in the environment exists independently, but studies specifically on this compound in geochemical contexts represent a knowledge gap. mdpi.comresearchgate.netresearchgate.nettandfonline.comresearchgate.net
Q & A
Q. How is strontium arsenite synthesized in laboratory settings, and what stoichiometric considerations are critical?
this compound (Sr(AsO₂)₂, CAS 91724-16-2) is typically synthesized via controlled reactions between strontium hydroxide and arsenic trioxide under alkaline conditions. Precise stoichiometric ratios (e.g., 1:2 molar ratio of Sr²⁺ to AsO₂⁻) are essential to avoid side products like strontium arsenate. Reaction monitoring via pH adjustments (maintained at ~9–10) ensures optimal yield . Characterization requires X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental purity.
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- XRD : To determine crystallinity and phase purity.
- X-ray fluorescence (XRF) : For elemental composition analysis.
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
- Fourier-transform infrared spectroscopy (FTIR) : To identify As-O bonding signatures. Methodological consistency is critical; cross-validation with reference databases (e.g., ICDD PDF-4+) ensures accuracy .
Q. What safety protocols are mandated for handling this compound in laboratory environments?
- PPE : Respirators (NIOSH-approved N95), nitrile gloves, and chemical-resistant lab coats.
- Containment : Use fume hoods with ≥100 fpm airflow to prevent airborne exposure.
- Waste disposal : Neutralize with calcium hydroxide to immobilize arsenic before disposal as hazardous waste (EPA Toxicity Characteristic Leaching Procedure compliance) .
Q. What regulatory classifications govern the transportation of this compound?
this compound is classified under:
- UN 1691 : Class 6.1 (toxic substances) per the IMDG Code.
- Packing Group III : Requires leak-proof containers labeled with "Toxic" and "Marine Pollutant" identifiers .
Advanced Research Questions
Q. How can strontium isotope analysis (⁸⁷Sr/⁸⁶Sr ratios) elucidate environmental mobility of this compound?
Isotopic tracing using multi-collector ICP-MS can differentiate anthropogenic this compound from natural strontium sources in soil/water systems. Coupling with trace-element profiling (e.g., As:Sr ratios) enhances provenance accuracy. Calibration against NIST SRM 987 strontium carbonate standards ensures precision .
Q. What methodologies quantify the environmental persistence and degradation pathways of this compound?
- Batch leaching experiments : Simulate groundwater interactions (pH 4–9) to measure arsenic mobilization.
- Microcosm studies : Use arsenic-oxidizing bacteria (e.g., Thiomonas spp.) to assess biodegradation kinetics.
- Synchrotron-based X-ray absorption near-edge structure (XANES) : Maps arsenic oxidation states in solid-phase residues .
Q. How do computational models predict the toxicological mechanisms of this compound at molecular scales?
Density functional theory (DFT) simulations reveal arsenic’s binding affinity to cellular sulfhydryl groups, disrupting ATP synthesis. Molecular dynamics (MD) models predict Sr²⁺ interference with calcium signaling pathways. Validate predictions with in vitro cytotoxicity assays (e.g., MTT tests on human hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
